7-Methoxy-6-nitroquinazoline
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Overview
Description
7-Methoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitroquinazoline typically involves multiple steps. One common method starts with 7-fluoro-6-nitroquinazolin-4-ol. The process includes chlorination and nucleophilic substitution reactions. The final product is confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the quinazoline ring.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-methoxy-6-aminoquinazoline .
Scientific Research Applications
7-Methoxy-6-nitroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand cellular processes and molecular interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, differentiation, and survival. This makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
- 4-Chloro-7-methoxy-6-nitroquinazoline
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Comparison: 7-Methoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and selectivity towards molecular targets, making it valuable for specific therapeutic applications .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
7-methoxy-6-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-9-3-7-6(4-10-5-11-7)2-8(9)12(13)14/h2-5H,1H3 |
InChI Key |
PTTONVQAZGGVPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=NC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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